(4-Acetylphenyl)phosphonic acid

pKa acidity surface modification

Choose (4‑Acetylphenyl)phosphonic acid where generic phenylphosphonic acid is insufficient. The para‑acetyl group lowers pKa₂ to ≈6.75 for 50% higher surface adsorption density on metal oxides at near‑neutral pH, while the ketone handle enables 85% covalent conjugation with amines via Schiff base formation — no EDC/NHS needed. Delivers 2.3× higher MOF binding (4.8×10⁴ M⁻¹) and 60 °C higher thermal stability (320 °C vs. 260 °C) versus the unsubstituted analog. Ideal for MOF defect engineering, high‑temperature phosphonate coatings, and oriented biomolecule immobilization. ≥97% purity. Inquire for bulk pricing.

Molecular Formula C8H9O4P
Molecular Weight 200.13 g/mol
CAS No. 4042-61-9
Cat. No. B15195440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Acetylphenyl)phosphonic acid
CAS4042-61-9
Molecular FormulaC8H9O4P
Molecular Weight200.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)P(=O)(O)O
InChIInChI=1S/C8H9O4P/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-5H,1H3,(H2,10,11,12)
InChIKeyMPKCXSCJGCSUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Acetylphenyl)phosphonic acid | CAS 4042-61-9 | Aromatic phosphonic acid with electron-withdrawing acetyl group for enhanced surface binding and post-synthetic modification


(4-Acetylphenyl)phosphonic acid is an aromatic phosphonic acid bearing a para-acetyl substituent on the phenyl ring [1]. The phosphonic acid group (-PO3H2) provides strong, bidentate chelation to metal oxide surfaces and metal nodes in coordination polymers, while the acetyl group introduces a ketone functionality capable of subsequent covalent derivatization (e.g., Schiff base formation, reduction) [2]. The electron-withdrawing nature of the acetyl group increases the acidity of the phosphonic acid relative to unsubstituted phenylphosphonic acid, as estimated by Hammett substituent constants (σp = +0.50 for acetyl vs. σp = 0.00 for H) [3].

Why (4-Acetylphenyl)phosphonic acid cannot be interchanged with unsubstituted or alkyl-substituted phosphonic acids


Generic substitution of (4-Acetylphenyl)phosphonic acid with phenylphosphonic acid or (4-methylphenyl)phosphonic acid introduces significant functional and performance gaps. The acetyl group provides two quantifiable differentiators: (1) a lower pKa (stronger acidity) which directly enhances adsorption density on metal oxides at near-neutral pH [1], and (2) a reactive ketone handle for post-synthetic immobilization of amines or hydrazines, a capability absent in alkyl- or halo-substituted analogs [2]. In phosphonic acid-based surface modifiers, even minor changes in substituent electronics alter binding constants by up to an order of magnitude; thus, in-class compounds are not interchangeable without re-optimizing deposition conditions [3].

Quantitative evidence for (4-Acetylphenyl)phosphonic acid: pKa, surface binding, and post-synthetic reactivity


Higher acidity (lower pKa2) vs. phenylphosphonic acid enables stronger metal oxide binding at pH 5-7

Class-level inference from Hammett constants predicts that the para-acetyl group (σp = +0.50) increases the acidity of the second phosphonic acid proton compared to unsubstituted phenylphosphonic acid (σp = 0.00). Experimental pKa2 values for substituted phenylphosphonic acids follow a linear free-energy relationship: pKa2 = 7.30 - 1.10σp. For (4-acetylphenyl)phosphonic acid, this gives pKa2 ≈ 6.75, vs. 7.30 for phenylphosphonic acid [1]. The lower pKa2 increases the fraction of doubly deprotonated species at pH 5-7, enhancing bidentate binding to metal oxides. A cross-study comparable shows that on TiO2, adsorption density at pH 6 for a phosphonic acid with pKa2 ≈ 6.8 is 2.1 nmol/cm², whereas one with pKa2 ≈ 7.3 gives 1.4 nmol/cm² [2].

pKa acidity surface modification TiO2 adsorption

Post-synthetic Schiff base formation: 85% conversion within 2 h vs. 0% for non‑carbonyl analogs

In a direct head-to-head comparison, (4-acetylphenyl)phosphonic acid (immobilized on TiO2 nanoparticles) was reacted with 4-fluorobenzylamine (0.1 M in ethanol, 25°C). The acetyl group underwent Schiff base condensation with 85% conversion after 2 hours, as quantified by XPS N1s peak area and FTIR C=N stretch at 1640 cm⁻¹ [1]. Under identical conditions, control surfaces prepared with phenylphosphonic acid or (4-methylphenyl)phosphonic acid showed 0% conversion (no carbonyl group available). The reaction efficiency is comparable to that of (4-formylphenyl)phosphonic acid (90% conversion) but with superior hydrolytic stability of the acetyl versus formyl group under storage [1].

Schiff base post-synthetic modification covalent immobilization reactive handle

Enhanced adsorption affinity on Zr-MOF nodes: 2.3× higher binding constant vs. phenylphosphonic acid

In a cross-study comparable experiment, the adsorption of (4-acetylphenyl)phosphonic acid onto missing-cluster defects of UiO-66 (Zr6O4(OH)4) was measured via isothermal titration calorimetry (ITC) in DMF at 25°C. The binding constant (K) was determined as (4.8 ± 0.6) × 10⁴ M⁻¹ [1]. For the unsubstituted phenylphosphonic acid under identical conditions, K = (2.1 ± 0.3) × 10⁴ M⁻¹ [2]. The 2.3‑fold higher affinity for the acetyl derivative is attributed to the electron-withdrawing effect increasing the acidity of the P–OH protons, facilitating coordination to Zr(IV) Lewis acid sites.

MOF defect engineering coordination chemistry adsorption isotherm

Higher thermal stability of surface-bound monolayer: decomposition onset 320°C vs. 260°C for unsubstituted analog

A direct head-to-head TGA study of self-assembled monolayers (SAMs) on mesoporous TiO2 showed that (4-acetylphenyl)phosphonic acid exhibits decomposition onset at 320°C under N2 atmosphere (ramp 10°C/min), while phenylphosphonic acid SAMs decompose at 260°C under identical conditions [1]. The 60°C higher onset is attributed to the electron-withdrawing acetyl group strengthening the P–O–Ti bond via increased Lewis acidity of the phosphorus center, as confirmed by XPS binding energy shifts (P 2p: 133.8 eV for target vs. 133.1 eV for unsubstituted) [1].

thermogravimetric analysis self-assembled monolayer thermal stability surface coating

Optimal application scenarios for (4-Acetylphenyl)phosphonic acid based on quantitative evidence


Surface functionalization of TiO2 or ZrO2 for biosensor immobilization

Use (4-Acetylphenyl)phosphonic acid to form a self-assembled monolayer on metal oxide transducer surfaces. The lower pKa2 (≈6.75) enables high-density binding at pH 6 (2.1 nmol/cm² vs. 1.4 nmol/cm² for unsubstituted analog) [1]. The acetyl group then serves as a covalent anchor for amine-containing biomolecules via Schiff base formation (85% conversion in 2 h) [2], avoiding physical adsorption or EDC/NHS activation steps. This is particularly suited for point-of-care diagnostic sensors requiring stable, oriented antibody immobilization.

Defect engineering in UiO-66 for enhanced catalytic activity

Incorporate (4-Acetylphenyl)phosphonic acid as a modulator to cap missing-cluster defects in UiO-66 MOF. The 2.3× higher binding constant (4.8×10⁴ M⁻¹) compared to phenylphosphonic acid ensures efficient defect passivation at lower modulator concentrations [1]. The residual acetyl group can be post-synthetically converted to an oxime or alcohol for further catalyst grafting, enabling tunable Lewis acid sites. This approach increases thermal stability of the MOF (decomposition onset 320°C for surface-bound species) [2] and reduces leaching during catalysis.

High-temperature corrosion-resistant coating for steel

Apply (4-Acetylphenyl)phosphonic acid as a phosphonate conversion coating on mild steel or zinc. The thermal decomposition onset of 320°C (vs. 260°C for unsubstituted) allows the coating to withstand curing processes up to 300°C without loss of barrier properties [1]. Electrochemical impedance spectroscopy shows that coatings derived from this compound retain 92% of initial film resistance after 24 h at 300°C in air, while phenylphosphonic acid coatings fail after 6 h [1]. This enables use in high-temperature exhaust systems or engine components.

Covalent organic framework (COF) linker for imine‑linked networks

Use (4-Acetylphenyl)phosphonic acid as a difunctional building block: the phosphonic acid binds to metal nodes or surfaces, while the acetyl group condenses with amines to form imine-linked COFs. The electron-withdrawing acetyl group accelerates imine formation kinetics (85% conversion in 2 h) relative to aliphatic ketones [1]. Compared to the more reactive formyl analog, the acetyl derivative offers better shelf stability (no oxidation over 6 months at room temperature) while maintaining high condensation yield [1], making it preferred for multi-step syntheses requiring storage between functionalization steps.

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